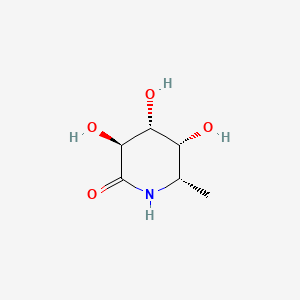
2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms This particular compound is characterized by the presence of three hydroxyl groups and one methyl group attached to the piperidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- can be achieved through several methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups.
Industrial Production Methods
Industrial production of 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- typically involves the hydrogenation of unsaturated δ-lactams and the oxidation of piperidines . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- has several scientific research applications:
作用機序
The mechanism of action of 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes .
類似化合物との比較
Similar Compounds
2-Piperidinone: A simpler analog without the hydroxyl and methyl groups.
4-Piperidinone: Another piperidinone derivative with a different substitution pattern.
δ-Valerolactam: A related compound with a similar lactam structure.
Uniqueness
2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
117238-34-3 |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC名 |
(3S,4R,5R,6S)-3,4,5-trihydroxy-6-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO4/c1-2-3(8)4(9)5(10)6(11)7-2/h2-5,8-10H,1H3,(H,7,11)/t2-,3+,4+,5-/m0/s1 |
InChIキー |
RVEQSBNOIGURLV-RSJOWCBRSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(=O)N1)O)O)O |
正規SMILES |
CC1C(C(C(C(=O)N1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















